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These application notes provide a detailed overview of an established animal model for

studying pemetrexed-induced nephrotoxicity, particularly in combination with cisplatin. The

provided protocols offer standardized methods for inducing and evaluating kidney damage in a

murine model, facilitating research into the mechanisms of nephrotoxicity and the development

of potential therapeutic interventions.

I. Introduction to Pemetrexed-Induced
Nephrotoxicity
Pemetrexed is a multitargeted antifolate agent widely used in the treatment of various cancers,

including non-small cell lung cancer and mesothelioma.[1] Despite its therapeutic efficacy,

nephrotoxicity is a recognized complication.[1] The co-administration of pemetrexed with other

nephrotoxic agents, such as cisplatin, can exacerbate kidney injury.[2][3] Understanding the

underlying mechanisms and having reliable animal models are crucial for developing strategies

to mitigate this adverse effect.

This document outlines a mouse model of pemetrexed and cisplatin-induced nephrotoxicity,

detailing the experimental procedures, key biomarkers for assessment, and the underlying

pathological mechanisms involving oxidative stress and apoptosis.[1][2][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1662193?utm_src=pdf-interest
https://www.benchchem.com/product/b1662193?utm_src=pdf-body
https://www.benchchem.com/product/b1662193?utm_src=pdf-body
https://www.benchchem.com/product/b1662193?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494951/
https://www.benchchem.com/product/b1662193?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39434019/
https://www.researchgate.net/publication/385105815_A_low-dose_pemetrexed-cisplatin_combination_regimen_induces_significant_nephrotoxicity_in_mice
https://www.benchchem.com/product/b1662193?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494951/
https://pubmed.ncbi.nlm.nih.gov/39434019/
https://www.researchgate.net/figure/Pemetrexed-cisplatin-combination-induced-renal-epithelial-cell-apoptosis-A-Live-cell_fig5_385105815?_sg=u45uM4en6b026HVbsBDqaiseNbzYqbuTsqRXoDnSoi-Rj6RZKb3RzbtFktEpCd_JqKedggR3hmciywY
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


II. Mouse Model of Pemetrexed-Cisplatin Induced
Nephrotoxicity
A murine model utilizing C57BL/6J mice has been effectively used to investigate the

nephrotoxic effects of a pemetrexed and cisplatin combination therapy.[2][3][5]
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Figure 1: Experimental Workflow for the Pemetrexed-Cisplatin Nephrotoxicity Mouse Model.

III. Data Presentation: Key Biomarkers of
Nephrotoxicity
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The following tables summarize the quantitative data for key biomarkers of kidney injury

observed in the described mouse model. Data is presented as mean ± SEM.

Treatment
Group

Plasma
Creatinine
(mg/dL)

Plasma
BUN
(mg/dL)

Plasma
SDMA
(µg/dL)

Urine NGAL
(ng/mL)

Urine ACR
(µg/mg)

Control ~0.15 ~20 ~0.4 ~50 ~25

Pemetrexed

(10 mg/kg)
~0.18 ~22 ~0.45 ~60 ~30

Cisplatin (1

mg/kg)
~0.20 ~25 ~0.5 ~75 ~40

Pemetrexed

+ Cisplatin
~0.35 ~45 ~0.8 ~200 ~100

Table 1:

Summary of

Renal Injury

Biomarkers.

Note: Values

are

estimations

based on

graphical

data from

Iwhiwhu et al.

(2024)[6].

Indicates a

significant

increase

compared to

control,

pemetrexed

alone, and

cisplatin

alone groups.
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IV. Experimental Protocols
A. Induction of Pemetrexed-Cisplatin Nephrotoxicity in
Mice
1. Animals:

C57BL/6J male mice, 8-10 weeks old.[2][5]

House animals in standard conditions with ad libitum access to food and water.

Allow for a minimum of one week of acclimatization before the start of the experiment.

2. Reagents:

Pemetrexed (dissolved in Captisol® or a similar suitable vehicle).

Cisplatin (dissolved in Captisol® or saline).

Vehicle control (e.g., Captisol®).

3. Dosing and Administration:

Randomly divide mice into four groups (n=6 per group):

Group 1: Vehicle control (intraperitoneal injection).

Group 2: Pemetrexed (10 mg/kg, intraperitoneal injection).[2][3]

Group 3: Cisplatin (1 mg/kg, intraperitoneal injection).[2][3]

Group 4: Pemetrexed (10 mg/kg) and Cisplatin (1 mg/kg) combination (intraperitoneal

injection).[2][3]

Administer injections every other day for two weeks (a total of 6 doses).[2]

4. Sample Collection:

On day 3 after the final dose, perform necropsy.
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Collect blood via cardiac puncture into EDTA-containing tubes for plasma separation.

Collect urine directly from the bladder.

Harvest kidneys for histopathological analysis.

B. Measurement of Renal Function Biomarkers
1. Plasma Creatinine Assay:

Principle: Enzymatic or HPLC-based methods are recommended for accurate measurement

in mice.[2]

Protocol (Enzymatic Method):

Collect plasma and store at -80°C until analysis.

Use a commercially available enzymatic creatinine assay kit.

Follow the manufacturer's instructions for the preparation of reagents, standards, and

samples.

Typically, the assay involves the conversion of creatinine to a detectable product,

measured colorimetrically or fluorometrically.

2. Blood Urea Nitrogen (BUN) Assay:

Principle: Colorimetric assay based on the urease reaction.

Protocol:

Use a commercial BUN colorimetric detection kit.

Dilute plasma samples as recommended by the kit manufacturer (e.g., 1:10 to 1:20).

Prepare a standard curve using the provided urea standards.

Add reagents to standards and samples in a 96-well plate.
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Incubate at room temperature and measure the absorbance at the specified wavelength

(e.g., 450 nm).

Calculate BUN concentration based on the standard curve.

3. Symmetric Dimethylarginine (SDMA) Assay:

Principle: Competitive ELISA or LC-MS/MS.

Protocol (ELISA):

Use a commercially available mouse SDMA ELISA kit.

Prepare plasma samples and standards according to the kit's instructions.

The assay typically involves a competitive binding process between SDMA in the sample

and a labeled SDMA conjugate for a limited number of antibody binding sites on the

microplate.

After incubation and washing steps, a substrate is added, and the color development is

measured. The intensity of the color is inversely proportional to the concentration of SDMA

in the sample.

4. Urine Neutrophil Gelatinase-Associated Lipocalin (NGAL) Assay:

Principle: Sandwich ELISA.

Protocol:

Use a mouse NGAL ELISA kit.

Collect urine and centrifuge to remove debris. Store at -80°C.

Dilute urine samples as required.

Add standards and samples to the antibody-coated microplate.
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Follow the kit's procedure for the addition of detection antibody, enzyme conjugate, and

substrate.

Measure the absorbance and calculate the NGAL concentration from the standard curve.

5. Urine Albumin-to-Creatinine Ratio (ACR):

Principle: Measurement of both albumin and creatinine in a spot urine sample to normalize

for urine concentration.

Protocol:

Urine Albumin: Use a mouse albumin ELISA kit.

Urine Creatinine: Use a creatinine assay kit (enzymatic or colorimetric).

Follow the respective kit protocols for each measurement.

Calculate the ACR by dividing the albumin concentration (in µg/mL) by the creatinine

concentration (in mg/mL).

C. Histopathological Analysis of Kidney Tissue
1. Tissue Processing:

Fix one kidney in 10% neutral buffered formalin for at least 24 hours.

Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

Cut 4-5 µm sections and mount on glass slides.

2. Staining:

Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

Periodic acid-Schiff (PAS) staining can also be used to visualize basement membranes and

brush borders.

3. Histopathological Scoring of Acute Tubular Injury:
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Principle: A semi-quantitative scoring system is used to assess the degree of renal tubular

injury.

Scoring Criteria:[7][8][9][10]

0: Normal histology.

1 (Mild): Focal tubular epithelial cell swelling, vacuolization, and/or isolated cell necrosis.

2 (Moderate): More widespread tubular degeneration, necrosis, and loss of brush border.

Presence of granular casts in tubular lumens.

3 (Severe): Extensive tubular necrosis, sloughing of epithelial cells, and dense cast

formation. Dilation of tubules.

Evaluate multiple fields of view from the cortex and outer medulla of each kidney section and

assign an average score.

V. Signaling Pathways in Pemetrexed-Cisplatin
Nephrotoxicity
The nephrotoxicity induced by the combination of pemetrexed and cisplatin is believed to be

mediated through a synergistic increase in oxidative stress and apoptosis in renal tubular

epithelial cells.[2][4][11]
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Figure 2: Proposed Signaling Pathway of Pemetrexed-Cisplatin Induced Nephrotoxicity.

This pathway highlights the central role of reactive oxygen species (ROS) in initiating a

cascade of events including mitochondrial dysfunction and DNA damage, ultimately leading to
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apoptosis and inflammation within the renal tubules, culminating in acute kidney injury.[11][12]

[13]

VI. Conclusion
The animal model and protocols described herein provide a robust framework for investigating

pemetrexed-induced nephrotoxicity. By utilizing a combination of in vivo experiments,

biomarker analysis, and histopathology, researchers can effectively evaluate the mechanisms

of kidney damage and assess the efficacy of potential renoprotective agents. The detailed

methodologies and summarized data serve as a valuable resource for scientists in the fields of

pharmacology, toxicology, and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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